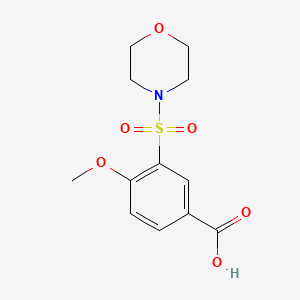
Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” is a chemical compound with the molecular formula C17H14N2O2S and a molecular weight of 310.37. It is structurally related to other compounds such as “4-NAPHTHALEN-1-YL-THIAZOL-2-YLAMINE” which has a molecular weight of 226.302 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new Betti bases, 1-{(aryl)[(5-methyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ols, have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Evaluation
A study conducted by Gouhar and Raafat (2015) focused on the synthesis of compounds related to Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone and their evaluation as anticancer agents. The research demonstrated the preparation of several derivatives through reactions with different nucleophiles, leading to compounds with potential anticancer activity (R. S. Gouhar & Eman M. Raafat, 2015).
Novel Naphthyridine Derivatives and Anticancer Activity
Another significant application is highlighted by Kong et al. (2018), where a novel naphthyridine derivative showed promising anticancer activity against the human malignant melanoma cell line A375. This compound induced both necroptosis and apoptosis in cancer cells, suggesting its potential as a chemical substance for melanoma treatment (Q. Kong et al., 2018).
Anti-Inflammatory and Analgesic Activities
Sharma et al. (2006) explored the anti-inflammatory and analgesic properties of novel alpha-amino and beta-amino naphthalene derivatives, incorporating azetidinyl and thiazolidinyl moieties. Their findings indicated that some of these compounds exhibited potent anti-inflammatory and analgesic activities, comparable to standard drugs like phenylbutazone and naproxen (Shalabh Sharma et al., 2006).
Mercury(II) Detection
Tupys et al. (2017) synthesized a new thiazolylazo reagent for mercury(II) ion detection, showcasing the applicability of such compounds in environmental monitoring and analytical chemistry. This study underlines the versatility of thiazolyl derivatives in developing sensitive detection methods for heavy metals (A. Tupys et al., 2017).
Antifungal Activity
Patel and Mehta (2006) reported the synthesis and antifungal activity of azetidinone and thiazolidinones derivatives of 2-amino-6-(2-naphthalenyl)thiazolo[3,2-d]thiadiazole. Their work illustrates the potential of naphthalene-based compounds in developing new antifungal agents, which could address the growing issue of fungal resistance (K. H. Patel & A. Mehta, 2006).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors
Mode of Action
The exact mode of action of Naphthalen-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is currently unknown. It is likely that it interacts with its targets in a manner similar to other related compounds, potentially leading to changes in cellular processes . More detailed studies are required to fully understand its interaction with its targets.
Biochemical Pathways
Related compounds have been found to influence various metabolic pathways
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound . Further pharmacokinetic studies are required to understand these properties for this compound.
Result of Action
Similar compounds have been shown to have various biological activities . More research is needed to determine the specific effects of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets
Eigenschaften
IUPAC Name |
naphthalen-1-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-16(15-7-3-5-12-4-1-2-6-14(12)15)19-10-13(11-19)21-17-18-8-9-22-17/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEBXNUMHRPRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

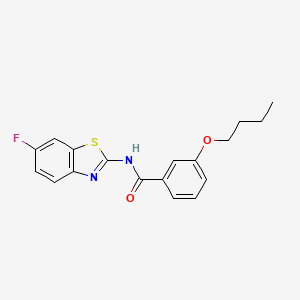
![4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2679486.png)
![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2679488.png)
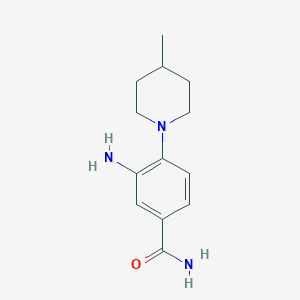
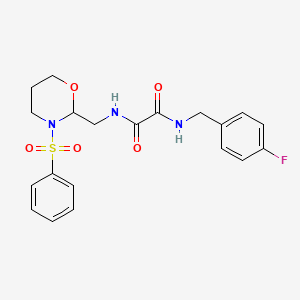

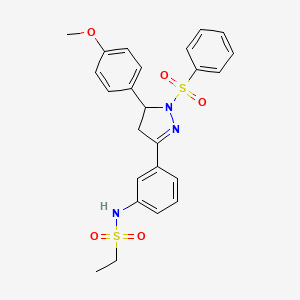
![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2679494.png)
![3-[(2-chlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2679495.png)

![(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2679499.png)
![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2679500.png)

